ATN-161 trifluoroacetate salt

Integrin binding mechanism Non-RGD antagonism Disulfide bond

ATN-161 trifluoroacetate salt (CAS 904763-27-5, molecular weight 711.67, purity ≥95–98% by HPLC) is the monotrifluoroacetate salt of the capped pentapeptide Ac-PHSCN-NH₂. It acts as a non-RGD-based, non-competitive antagonist of integrin α5β1 (and secondarily αvβ3/αvβ5), derived from the PHSRN synergy region of fibronectin with a Cys-for-Arg substitution.

Molecular Formula C25H36F3N9O10S
Molecular Weight 711.7 g/mol
Cat. No. B15606112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATN-161 trifluoroacetate salt
Molecular FormulaC25H36F3N9O10S
Molecular Weight711.7 g/mol
Structural Identifiers
InChIInChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
InChIKeyMCVJOWHOEOLJGI-LQCLSJOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ATN-161 Trifluoroacetate Salt – Integrin α5β1 Antagonist Peptide for Angiogenesis & Metastasis Research


ATN-161 trifluoroacetate salt (CAS 904763-27-5, molecular weight 711.67, purity ≥95–98% by HPLC) is the monotrifluoroacetate salt of the capped pentapeptide Ac-PHSCN-NH₂ . It acts as a non-RGD-based, non-competitive antagonist of integrin α5β1 (and secondarily αvβ3/αvβ5), derived from the PHSRN synergy region of fibronectin with a Cys-for-Arg substitution [1]. The compound has reached Phase I/II clinical evaluation and exhibits a unique U-shaped dose–response profile in preclinical angiogenesis and tumor models [2].

Why ATN-161 Trifluoroacetate Salt Cannot Be Substituted by Other Integrin Antagonists


Although multiple integrin antagonists exist within the same therapeutic class, ATN-161 trifluoroacetate salt is distinguished by its non-RGD binding mode at the β-subunit – a mechanism fundamentally different from RGD-mimetic inhibitors such as Cilengitide, which compete at the RGD recognition site on αv integrins with sub-nanomolar IC₅₀ values [1]. This mechanistic divergence yields a dual α5β1/αvβ3 targeting profile driven by disulfide-bond formation that is absent in RGD-based agents [2]. The TFA salt form further confers specific solubility, stability, and formulation characteristics that differ from the free base (Ac-PHSCN-NH₂, CAS 262438-43-7), directly affecting experimental reproducibility in in vitro and in vivo protocols .

Quantitative Differentiation Evidence for ATN-161 Trifluoroacetate Salt vs. Closest Integrin Antagonist Comparators


Non-RGD, Cysteine-Thiol-Dependent Binding to Integrin β-Subunit vs. Cilengitide

ATN-161 binds to the β-subunit of integrins α5β1 and αvβ3 via a cysteine-thiol-dependent mechanism involving disulfide bond formation, with binding Kd values of 1.0 µM (α5β1) and 0.6 µM (αvβ3) . In contrast, Cilengitide is an RGD-mimetic cyclic pentapeptide that competitively occupies the RGD-binding pocket of αvβ3 with an IC₅₀ of 0.61 nM and α5β1 with an IC₅₀ of 14.9 nM . ATN-161's non-RGD binding mode at the synergy-region allosteric site means it does not compete with endogenous RGD-containing ligands, conferring a distinct pharmacological profile .

Integrin binding mechanism Non-RGD antagonism Disulfide bond

Phase I Clinical Safety: No Dose-Limiting Toxicities vs. Volociximab Trial Discontinuations

In a Phase I trial of 26 patients with advanced solid tumors receiving ATN-161 (0.1–16 mg/kg thrice weekly), the total of 86 treatment cycles were administered without any dose-limiting toxicities, and approximately one-third of patients manifested prolonged stable disease (≥112 days) [1]. In comparison, the anti-α5β1 monoclonal antibody Volociximab was evaluated in multiple Phase II trials (metastatic melanoma, ovarian cancer, renal cell carcinoma), several of which were terminated due to insufficient clinical activity or lack of efficacy, with dose-limiting toxicities not observed but with lower rates of disease stabilization [2].

Clinical safety Tolerability Dose-limiting toxicity

SARS-CoV-2 Antiviral Activity: EC₅₀ Comparable to Remdesivir, Complementary to Cilengitide

ATN-161 reduced SARS-CoV-2 viral titers in Vero E6 cells with an EC₅₀ of 3.16 µM, a value that approximates the EC₅₀ of remdesivir in the same assay system [1]. ATN-161 inhibits the interaction between the SARS-CoV-2 spike protein and host integrin α5β1/ACE2 via three distinct binding sites identified through molecular modeling [1]. Cilengitide has also been reported to reduce SARS-CoV-2 infectivity, but via blockade of RGD-dependent spike–αvβ3 interactions [2]. The non-overlapping integrin targets suggest that ATN-161 and Cilengitide inhibit distinct viral entry mechanisms.

SARS-CoV-2 Antiviral Integrin-mediated viral entry

Lyophilized Stability: 36-Month Shelf Life vs. Free Base and In-Solution Stability Constraints

The ATN-161 trifluoroacetate salt, when stored as a lyophilized powder at −20°C under desiccation, is documented to be stable for 36 months [1]. In solution, stability is limited to 1–3 months at −20°C [1]. The free base form (Ac-PHSCN-NH₂, CAS 262438-43-7) has a reported powder stability of 12 months at −20°C and 6 months at 4°C, and in-solvent stability of 6 months at −80°C or −20°C . The TFA salt thus offers approximately 3-fold longer lyophilized shelf life compared to the free base.

Stability Lyophilized Long-term storage

Solubility Profile: Aqueous Solubility of TFA Salt Enables Formulation Flexibility for In Vivo Dosing

The ATN-161 trifluoroacetate salt exhibits aqueous solubility of 5 mg/mL (7.03 mM) in water with ultrasonic warming to 60°C . In contrast, the free base (CAS 262438-43-7) requires warming to 50°C to achieve comparable aqueous solubility of 10 mg/mL (16.73 mM) but has substantially lower DMSO solubility (3 mg/mL [5.01 mM]) . The TFA salt form also dissolves in DMSO at 1 mg/mL (1.41 mM) , providing practical options for in vitro assay preparation.

Solubility Formulation In vivo dosing

Recommended Research and Industrial Application Scenarios for ATN-161 Trifluoroacetate Salt


Preclinical Oncology: Breast Cancer Growth and Metastasis Xenograft Models

ATN-161 TFA salt at 1 mg/kg i.v. thrice weekly produced a significant dose-dependent decrease in MDA-MB-231 tumor volume and completely blocked or markedly decreased skeletal and soft tissue metastases in murine xenograft models [1]. Its validated in vivo dosing range of 1–10 mg/kg (U-shaped dose–response) [2] and combination synergy with 5-FU (p<0.01 vs. single-agent) [3] make it suitable for angiogenesis and metastasis intervention studies.

Antiviral Research: Integrin-Mediated SARS-CoV-2 Host Cell Entry Inhibition

With an EC₅₀ of 3.16 µM against SARS-CoV-2 in Vero E6 cells, approximating remdesivir potency [1], ATN-161 TFA salt is a validated tool compound for studying α5β1 integrin-dependent viral entry mechanisms. Its non-RGD binding mode and inhibition of spike–α5β1/ACE2 interactions at three distinct binding sites [1] make it particularly valuable for mechanistic studies complementary to RGD-pathway inhibitors.

Ocular Angiogenesis: Laser-Induced Choroidal Neovascularization (CNV) Models

ATN-161 administered after laser photocoagulation inhibited CNV leakage and neovascularization to an extent similar to AF564 in murine models, mediated through NF-κB pathway inhibition and MMP-2/MMP-9 downregulation [1]. The compound's favorable tolerability profile supports extended dosing regimens required for chronic ocular angiogenesis studies.

Long-Term Compound Library Storage and Multi-Year Longitudinal Studies

The documented 36-month lyophilized stability at −20°C under desiccation [1] makes the TFA salt the preferred form over the free base (12-month powder stability) for compound management facilities and laboratories undertaking multi-year research programs. The defined solubility in DMF:PBS (1:3) at 0.25 mg/mL [2] further supports reproducible formulation for intermittent in vivo dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATN-161 trifluoroacetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.